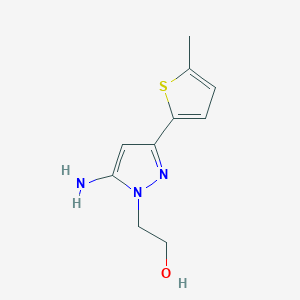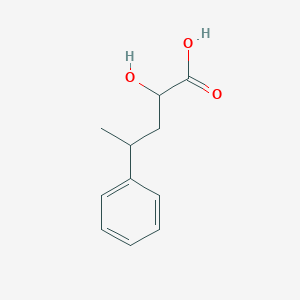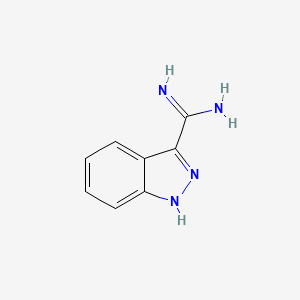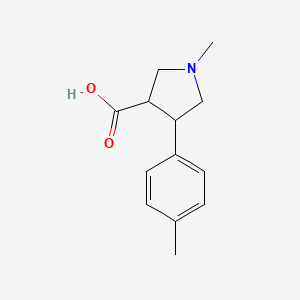![molecular formula C9H7FN2O2 B13616144 2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a fluorine atom at the 6th position of the pyrrolo[3,2-b]pyridine ring and an acetic acid moiety at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid typically involves the construction of the pyrrolo[3,2-b]pyridine core followed by the introduction of the fluorine atom and the acetic acid group. One common synthetic route includes:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Fluorination: Introduction of the fluorine atom at the 6th position can be accomplished using electrophilic fluorinating agents such as Selectfluor.
Acetic Acid Introduction: The acetic acid moiety can be introduced via carboxylation reactions using appropriate carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid has been explored for various scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for complex organic molecules.
作用機序
The mechanism of action of 2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins. This leads to the modulation of biological pathways and therapeutic effects.
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the fluorine atom and acetic acid group, resulting in different chemical and biological properties.
6-Fluoro-1H-pyrrolo[3,2-b]pyridine: Similar structure but without the acetic acid moiety.
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)acetic acid: Similar structure but without the fluorine atom.
Uniqueness
2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid is unique due to the presence of both the fluorine atom and the acetic acid group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances binding interactions, while the acetic acid moiety provides additional sites for chemical modifications and interactions.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
特性
分子式 |
C9H7FN2O2 |
|---|---|
分子量 |
194.16 g/mol |
IUPAC名 |
2-(6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7FN2O2/c10-6-2-7-9(12-4-6)5(3-11-7)1-8(13)14/h2-4,11H,1H2,(H,13,14) |
InChIキー |
UMJRSVCZDSYESA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1NC=C2CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)

![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13616101.png)




![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)

